molecular formula C19H27N3O3 B12253531 N-benzyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

N-benzyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

Cat. No.: B12253531
M. Wt: 345.4 g/mol
InChI Key: ZNDRVZLWVNTLKG-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is a complex organic compound that features a morpholine ring, a piperidine ring, and a benzyl group

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-benzyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide

InChI

InChI=1S/C19H27N3O3/c23-18(20-13-16-7-3-1-4-8-16)15-21-11-12-25-17(14-21)19(24)22-9-5-2-6-10-22/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,20,23)

InChI Key

ZNDRVZLWVNTLKG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with 2-(piperidine-1-carbonyl)morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

Scientific Research Applications

N-benzyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate
  • N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

N-benzyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine and piperidine rings provide a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications .

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